6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives to form the pyrazole core, followed by further functionalization to introduce the naphthyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a similar cyclohexa-dienone structure but different substituents.
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: A compound with a similar aromatic framework but different functional groups.
Uniqueness
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of multiple aromatic rings and a pyrazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
825611-54-9 |
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Molecular Formula |
C31H22N2O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-phenyl-5-(3-phenylnaphthalen-2-yl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C31H22N2O/c34-31-18-10-9-17-26(31)30-21-29(32-33(30)25-15-5-2-6-16-25)28-20-24-14-8-7-13-23(24)19-27(28)22-11-3-1-4-12-22/h1-21,34H |
InChI Key |
MZLVIZCRYZQRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=NN(C(=C4)C5=CC=CC=C5O)C6=CC=CC=C6 |
Origin of Product |
United States |
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